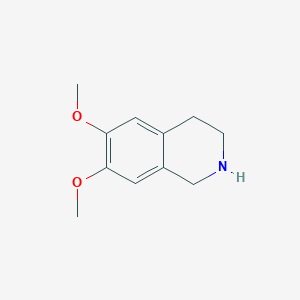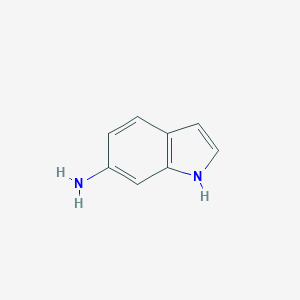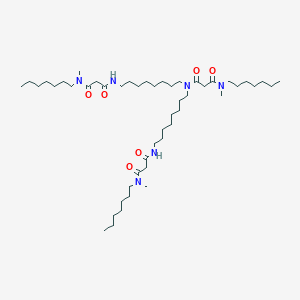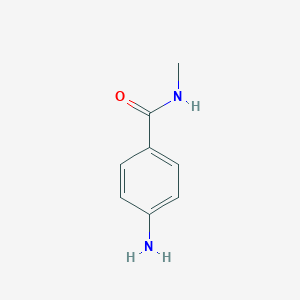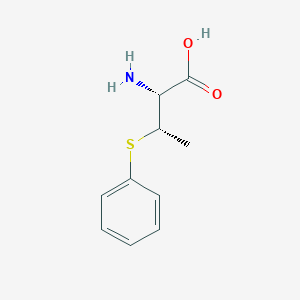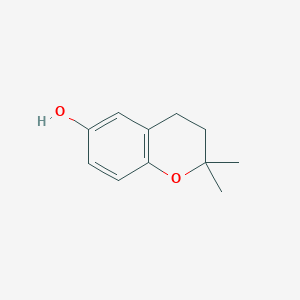![molecular formula C19H28N2O2 B161040 (1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol CAS No. 3662-95-1](/img/structure/B161040.png)
(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Descripción general
Descripción
[3,2-c]Furazan-5α-androstan-17β-ol is a demethylated analog of the anabolic steroid stanozolol. It features a furazan ring in place of the pyrazole group. This compound is considered a designer anabolic steroid and is regulated in the United States . It possesses a low androgenic and high myotropic activity, making it of interest in various research fields .
Aplicaciones Científicas De Investigación
[3,2-c]Furazan-5α-androstan-17β-ol is primarily used in forensic and research applications. Its low androgenic and high myotropic activity make it a valuable compound for studying muscle growth and development. Additionally, it is used in the development of performance-enhancing drugs and in the study of anabolic steroids .
Safety and Hazards
Métodos De Preparación
The synthesis of [3,2-c]Furazan-5α-androstan-17β-ol involves the demethylation of stanozolol. The reaction conditions typically include the use of strong acids or bases to facilitate the removal of the methyl group. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
[3,2-c]Furazan-5α-androstan-17β-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Mecanismo De Acción
The mechanism of action of [3,2-c]Furazan-5α-androstan-17β-ol involves binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The furazan ring enhances the compound’s stability and binding affinity, making it more effective than its analogs .
Comparación Con Compuestos Similares
Similar compounds to [3,2-c]Furazan-5α-androstan-17β-ol include:
Stanozolol: The parent compound, which has a pyrazole ring instead of a furazan ring.
Oxandrolone: Another anabolic steroid with a different structure but similar anabolic effects.
Methandrostenolone: A well-known anabolic steroid with a different mechanism of action but comparable muscle-building properties.
[3,2-c]Furazan-5α-androstan-17β-ol stands out due to its unique furazan ring, which provides enhanced stability and binding affinity, making it a more potent anabolic agent compared to its analogs .
Propiedades
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15-16(21-23-20-15)10-19(11,14)2/h11-14,17,22H,3-10H2,1-2H3/t11-,12-,13-,14-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGBQLLOLAIIG-VWJMYWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5=NON=C5C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)


